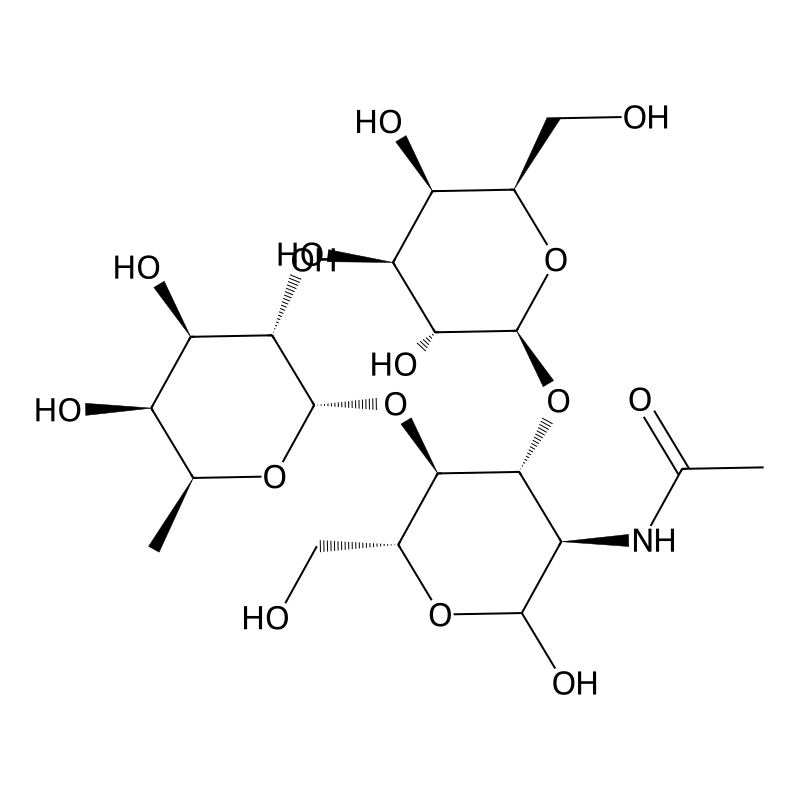

Lewis A trisaccharide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lewis A trisaccharide (Galβ1-3(Fucα1-4)GlcNAc), a Type 1 histo-blood group antigen, is a critical procurement target for glycan array development, pathogen lectin screening, and complex oligosaccharide synthesis. Unlike generic carbohydrate mixtures, this highly pure trisaccharide provides the precise stereochemical architecture required to mimic host cell surfaces. In industrial and academic workflows, it serves as an indispensable high-affinity reference standard for Pseudomonas aeruginosa LecB binding, a mandatory negative control for validating the specificity of CA19-9 (sialyl-Lewis A) diagnostic antibodies, and a direct synthetic precursor that dramatically accelerates the chemoenzymatic generation of tumor-associated carbohydrate antigen (TACA) libraries [1].

Procurement of generic fucosylated oligosaccharides or the structural isomer Lewis X (Galβ1-4(Fucα1-3)GlcNAc) cannot substitute for Lewis A trisaccharide. The specific β1-3 linkage between galactose and N-acetylglucosamine, paired with the α1-4 fucose linkage, creates a unique three-dimensional epitope (Type 1 chain) that is fundamentally distinct from the Type 2 chain of Lewis X. This stereochemical difference dictates absolute selectivity in biological systems; for instance, C-type lectins and diagnostic antibodies that recognize Lewis X or sialyl-Lewis A will either fail to bind or show drastically altered affinities when presented with the incorrect isomer. Consequently, substituting Lewis A with Lewis X or simpler monosaccharides like L-fucose compromises assay integrity, leads to false cross-reactivity profiles in antibody validation, and nullifies the binding avidity required for robust pathogen lectin assays [1].

High-Affinity Lectin Binding Benchmark vs. Monosaccharide Baseline

In binding assays targeting the Pseudomonas aeruginosa lectin LecB, Lewis A trisaccharide demonstrates a binding affinity (Kd) of 210 nM. In contrast, the baseline monosaccharide L-fucose exhibits a much weaker affinity of approximately 3 μM. This ~14-fold increase in binding strength makes Lewis A the preferred high-affinity reference standard for screening LecB-targeted glycomimetic pathoblockers [1].

| Evidence Dimension | Lectin Binding Affinity (Kd) for LecB |

| Target Compound Data | 210 nM (Lewis A trisaccharide) |

| Comparator Or Baseline | ≈ 3000 nM (L-Fucose) |

| Quantified Difference | ~14-fold higher affinity for Lewis A |

| Conditions | In vitro lectin binding assay |

Procuring Lewis A provides a biologically relevant, high-affinity positive control necessary for validating the potency of novel anti-biofilm therapeutics.

Isomer Discrimination in C-Type Lectin Recognition

The structural isomerism between Lewis A (Type 1 chain) and Lewis X (Type 2 chain) drastically alters receptor recognition. Assays evaluating the Scavenger Receptor C-Type Lectin (SRCL) show primary, highly selective binding to the Lewis X trisaccharide, with significantly weaker, secondary binding to the Lewis A trisaccharide. This differential recognition confirms that the two isomers are not functionally interchangeable in receptor profiling [1].

| Evidence Dimension | Receptor Binding Selectivity |

| Target Compound Data | Weak/secondary binding (Lewis A) |

| Comparator Or Baseline | Primary high-affinity binding (Lewis X) |

| Quantified Difference | Strict stereochemical discrimination against Lewis A in favor of Lewis X |

| Conditions | SRCL binding assay |

Buyers must procure the exact Lewis isomer corresponding to their target receptor, as substituting Lewis A for Lewis X will result in assay failure or artificially low binding signals.

Precursor Efficiency for Sialyl-Lewis A (CA19-9) Synthesis

When synthesizing the tumor-associated biomarker sialyl-Lewis A (sLeA), utilizing pre-assembled Lewis A trisaccharide as the starting acceptor for bacterial sialyltransferases allows for highly efficient one-pot multienzyme conversion. This circumvents the >10 step de novo chemical synthesis from monosaccharides, which is plagued by complex protection/deprotection schemes and lower overall yields [1].

| Evidence Dimension | Synthetic Step Count for sLeA |

| Target Compound Data | 1-step enzymatic sialylation (using Lewis A precursor) |

| Comparator Or Baseline | >10 steps (de novo chemical synthesis) |

| Quantified Difference | Elimination of multiple chemical protection/deprotection steps |

| Conditions | One-pot multienzyme chemoenzymatic synthesis |

Procuring the intact Lewis A trisaccharide drastically reduces time and labor costs for laboratories generating sLeA derivatives or glycan libraries.

Negative Control Reliability in CA19-9 Antibody Validation

In the development of diagnostic antibodies targeting the pancreatic cancer biomarker CA19-9 (sialyl-Lewis A), it is critical to ensure the antibody recognizes the sialic acid modification and not just the core oligosaccharide. Pure Lewis A trisaccharide is utilized as the definitive negative control; high-quality anti-sLeA clones must demonstrate minimal to zero cross-reactivity with Lewis A to be validated for clinical or research use[1].

| Evidence Dimension | Antibody Cross-Reactivity |

| Target Compound Data | Zero to minimal binding (Lewis A negative control) |

| Comparator Or Baseline | High-affinity binding (Sialyl-Lewis A target) |

| Quantified Difference | Absolute discrimination between sialylated target and unsialylated core |

| Conditions | Antibody specificity screening / Glycan arrays |

Diagnostic manufacturers must procure Lewis A trisaccharide to rule out false-positive cross-reactivity during the QA/QC of CA19-9 assays.

High-Affinity Ligand for Pathogen Lectin Assays

Directly utilizing Lewis A trisaccharide as a reference standard in binding assays for Pseudomonas aeruginosa LecB evaluates the efficacy of novel glycomimetic pathoblockers and biofilm inhibitors [1].

Negative Control for CA19-9 Diagnostic Development

Essential for the validation of anti-sialyl-Lewis A antibodies, ensuring zero cross-reactivity with the unsialylated core to prevent false positives in gastrointestinal cancer diagnostics [2].

Precursor for Chemoenzymatic TACA Synthesis

Procured as a highly pure acceptor substrate for sialyltransferases to rapidly generate libraries of sialyl-Lewis A variants for cancer vaccine research and glycan microarray printing [3].

Isomer-Specific Glycan Array Printing

Utilized alongside Lewis X to create multiplexed microarrays that accurately profile the binding specificities of C-type lectins, scavenger receptors, and novel carbohydrate-binding proteins [4].

References

- [1] Imberty, A., et al. (2025). Lectins in the sweet strategy of lung pathogens: from structural glycobiology to design of glycomimetic pathoblockers. Comptes Rendus Biologies, Académie des sciences.

- [2] Sialyl-Lewis A vs. Sialyl-Lewis X: A Guide to Specificity in Cancer Research. Creative Biolabs.

- [3] Li, T., et al. (2019). Facile chemoenzymatic synthesis of Lewis a (Lea) antigen in gram-scale and sialyl Lewis a (sLea) antigens containing diverse sialic acid forms. Carbohydrate Research, 481, 41-46.

- [4] Coombs, P. J., et al. (2005). SCAVENGER RECEPTOR C-TYPE LECTIN BINDS TO THE LEUKOCYTE CELL SURFACE GLYCAN LEWISX BY A NOVEL MECHANISM. Journal of Biological Chemistry, 280(24), 22993-22999.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4